(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-(methylthio)benzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine via reductive amination using a chiral amine and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the amine functionality.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Methoxy)phenyl)ethan-1-amine hydrochloride: Similar structure but with a methoxy group instead of a methylthio group.
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
(1S)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
FKRRLYWDTZYAKM-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)SC)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl |
Origin of Product |
United States |
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